2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide
Overview
Description
2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of sulfonylacetamides
Mechanism of Action
Target of Action
It has been tested for antimicrobial action against bacterial and fungal strains
Mode of Action
The exact mode of action of this compound is currently unknown. It’s possible that the compound interacts with its targets through a mechanism involving free radical bromination, nucleophilic substitution, or oxidation
Biochemical Pathways
Given its potential antimicrobial activity , it may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death.
Result of Action
The compound has been tested for antimicrobial action against bacterial and fungal strains, and for toxicity on freshwater cladoceran Daphnia magna Straus
Biochemical Analysis
Biochemical Properties
2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antiproliferative activities, suggesting its potential as a therapeutic agent . The interactions of this compound with enzymes such as proteases and kinases can lead to the inhibition or activation of these enzymes, thereby modulating various biochemical pathways. Additionally, the compound’s sulfonyl and thiazolyl groups enable it to form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. Moreover, this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. The compound’s impact on cellular metabolism includes alterations in metabolic flux and changes in the levels of specific metabolites, which can affect overall cellular energy balance and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s sulfonyl and thiazolyl groups allow it to bind to the active sites of enzymes, thereby inhibiting their catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the suppression of cell proliferation and induction of apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function . The compound’s stability is influenced by its chemical structure, which can undergo degradation under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cell proliferation and induction of apoptosis. The compound’s effects may diminish over time as cells develop resistance or adapt to its presence.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound can effectively inhibit tumor growth and reduce the proliferation of cancer cells without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect, and exceeding this threshold can lead to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may retain or lose biological activity. The metabolic pathways of this compound can also affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can be influenced by factors such as binding affinity to transporters and proteins, as well as its lipophilicity. The distribution of this compound can impact its efficacy and toxicity, as well as its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression, or to the mitochondria, where it can influence cellular metabolism and apoptosis. The subcellular localization of this compound can determine its effectiveness in targeting specific cellular processes and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with 4-chlorophenylthiazole-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions to form sulfoxides or sulfides.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the sulfonyl group .
Scientific Research Applications
2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic effects against cancer and microbial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of a sulfonylacetamide group.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-bromoacetamide: Contains a bromoacetamide group, which may result in different reactivity and biological activity.
Uniqueness
2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of both bromophenyl and chlorophenyl groups, along with a thiazole ring. This combination of functional groups and heterocycles imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O3S2/c18-12-3-7-14(8-4-12)26(23,24)10-16(22)21-17-20-15(9-25-17)11-1-5-13(19)6-2-11/h1-9H,10H2,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIKRIUPANSLMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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